Lanifibranor is a novel indole sulfonamide derivative classified as a pan-Peroxisome Proliferator-Activated Receptor (PPAR) agonist. [] It plays a crucial role in scientific research as a potent activator of all three PPAR isoforms – PPARα, PPARδ, and PPARγ. [] This pan-agonistic activity makes Lanifibranor a valuable tool for studying the complex interplay of these receptors in various biological processes, especially those related to lipid and glucose metabolism, inflammation, and fibrosis. []
Lanifibranor is a novel compound classified as a pan-peroxisome proliferator-activated receptor agonist. It has garnered attention for its potential therapeutic applications, particularly in metabolic disorders such as nonalcoholic steatohepatitis and metabolic dysfunction-associated steatohepatitis. The compound has shown promise in improving liver histology and addressing key components of liver fibrosis and portal hypertension in preclinical and clinical studies .
Lanifibranor was developed through a systematic optimization process of indole sulfonamide derivatives, starting from a compound identified during high-throughput screening. The synthesis of lanifibranor involved various chemical modifications to enhance its potency and safety profile while activating all three peroxisome proliferator-activated receptor isoforms: alpha, beta/delta, and gamma .
The synthesis of lanifibranor involves multi-step organic reactions to create indole sulfonamide derivatives. The initial steps include the formation of the indole core structure followed by sulfonation to introduce sulfonamide functionalities. The synthetic pathway is optimized to ensure high yield and purity of the final product.
Technical details include the use of various reagents such as thionyl chloride for chlorination and toluene-4-sulfonic acid for sulfonation, followed by purification techniques like chromatography to isolate the desired compound .
The molecular structure of lanifibranor is characterized by its distinct indole sulfonamide framework, which allows for effective interaction with peroxisome proliferator-activated receptors.
The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, providing insights into its binding interactions with target receptors.
Lanifibranor undergoes several chemical reactions during its synthesis, primarily involving electrophilic substitutions and functional group transformations:
The reactions are typically carried out under controlled conditions (temperature, pressure) to optimize yield and minimize by-products. Reaction monitoring is performed using techniques like thin-layer chromatography or HPLC.
The mechanism of action of lanifibranor involves its role as a pan-peroxisome proliferator-activated receptor agonist, which modulates several key pathways:
Data from clinical trials indicate significant improvements in liver histology and metabolic parameters among treated patients compared to controls.
Relevant analyses include stability studies under various environmental conditions and solubility testing in different solvents.
Lanifibranor is primarily investigated for its therapeutic potential in:
Lanifibranor (chemical formula: C~19~H~15~ClN~2~O~4~S~2~; molecular weight: 434.91 g/mol) is a novel indole sulfonamide derivative optimized for balanced peroxisome proliferator-activated receptor (PPAR) activation [1] [3]. Its core structure consists of an indole scaffold linked to a benzothiazole sulfonamide group and a butanoic acid side chain. This configuration enables simultaneous interaction with the ligand-binding domains (LBDs) of all three PPAR isoforms (α, γ, δ). The chlorinated indole ring enhances hydrophobic contacts within the PPAR LBDs, while the sulfonamide moiety facilitates hydrogen bonding with key residues (e.g., Tyr464 in PPARγ), stabilizing the active receptor conformation [3] [9].
Table 1: Key Molecular Descriptors of Lanifibranor
Property | Value |
---|---|
IUPAC Name | 4-[1-(1,3-benzothiazole-6-sulfonyl)-5-chloro-1H-indol-2-yl]butanoic acid |
SMILES | OC(=O)CCCC1=CC2=C(C=CC(Cl)=C2)N1S(=O)(=O)C1=CC2=C(C=C1)N=CS2 |
XLogP | 3.61 |
Hydrogen Bond Acceptors | 5 |
Rotatable Bonds | 5 |
Aromatic Rings | 4 |
Lanifibranor was derived from a high-throughput screening (HTS) hit (compound 4), a weak PPARα activator [1] [3]. Systematic optimization involved:
Table 2: Evolution of Indole Sulfonamide Derivatives
Compound | PPARα EC~50~ (μM) | PPARγ EC~50~ (μM) | Key Structural Change |
---|---|---|---|
4 (HTS hit) | 0.6 | >10 | Carbonyl linker |
Intermediate | 0.3 | 2.1 | Sulfonamide linker |
Lanifibranor | 1.5 | 0.21 | Chlorinated indole + C4 acid |
Lanifibranor acts as a moderate-potency pan-PPAR agonist, fully activating PPARα and PPARδ, and partially activating PPARγ [1] [5] [9]. X-ray crystallography reveals its binding mode:
Table 3: Lanifibranor Binding Kinetics to PPAR Isoforms
PPAR Isoform | EC~50~ (μM) | Activation Level | Key Binding Residues |
---|---|---|---|
PPARα | 1.5 | Full agonist | Ser280, Tyr314, His440 |
PPARδ | 0.87 | Full agonist | Val312, Ile326, Tyr437 |
PPARγ | 0.21 | Partial agonist | Tyr473 (H12), Ser342 |
Lanifibranor’s balanced activation differentiates it from isoform-selective agonists:
Lanifibranor simultaneously targets multiple NASH pathophysiological pathways:
Lanifibranor’s effects vary across tissues due to PPAR isoform distribution:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: